molecular formula C7H5F3O2 B1626141 2-(Trifluoromethyl)benzene-1,4-diol CAS No. 577-10-6

2-(Trifluoromethyl)benzene-1,4-diol

Cat. No.: B1626141
CAS No.: 577-10-6
M. Wt: 178.11 g/mol
InChI Key: GTXDKCFFLZJGRZ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzene-1,4-diol is an organic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a benzene ring with two hydroxyl groups (-OH) at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)benzene-1,4-diol typically involves the introduction of the trifluoromethyl group onto a benzene ring followed by the hydroxylation of the aromatic ring. One common method involves the trifluoromethylation of a suitable precursor, such as 1,4-dihydroxybenzene, using trifluoromethylating agents like trifluoromethyl iodide (CF₃I) in the presence of a catalyst. The reaction conditions often include the use of a solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically employ similar reaction conditions but are optimized for higher yields and cost-effectiveness. The use of flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group influences the reactivity of the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(trifluoromethyl)benzoquinone.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-(Trifluoromethyl)benzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl and trifluoromethyl groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence various biochemical pathways and molecular targets, making the compound a valuable tool in medicinal chemistry and drug design.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzene-1,4-diamine: Similar structure but with amino groups instead of hydroxyl groups.

    2-(Trifluoromethyl)benzoquinone: Oxidized form of 2-(Trifluoromethyl)benzene-1,4-diol.

    1,4-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks hydroxyl groups.

Uniqueness

This compound is unique due to the combination of the trifluoromethyl group and hydroxyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(trifluoromethyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXDKCFFLZJGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455746
Record name 2-trifluoromethylhydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577-10-6
Record name 2-trifluoromethylhydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Boron tribromide (11.8 g) was slowly added dropwise to dichloromethane (41 mL) cooled to −78° C., and then Compound (e) (6.47 g) dissolved in dichloromethane (60 mL) was slowly added dropwise at the same temperature and the mixture was stirred at room temperature for 2 hours. The reaction mixture was then poured into ice water and the aqueous layer was extracted with ether. The organic layers were combined, washed with saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 3.53 g of Compound (g).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
6.47 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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